2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone
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Overview
Description
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinone ring. The reaction conditions often include:
Reagents: Aromatic aldehyde (e.g., 4-fluorobenzaldehyde), amine (e.g., aniline), acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions
Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinolinone derivatives
Scientific Research Applications
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Methylphenyl)-2,3-dihydro-4(1H)-quinolinone
Comparison
Compared to its analogs, 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a more potent and selective molecule for various applications.
Biological Activity
2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone, a compound with the molecular formula C15H12FNO and a molecular weight of approximately 241.26 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12FNO
- Molecular Weight : 241.26 g/mol
- CAS Number : 155370-03-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Anticancer Activity
Research indicates that compounds within the quinoline family exhibit significant antiproliferative effects against various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated promising results in inhibiting cancer cell growth.
Table 1: Anticancer Activity Data of Quinoline Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | COLO205 (Colorectal) | <0.5 | Tubulin polymerization inhibition |
CHM-1 (analog) | H460 (Lung) | 0.89 | Induces apoptosis; G2/M phase arrest |
HPK (analog) | Hep3B (Liver) | 0.40 | Downregulates cyclin B1 and CDK1 |
The anticancer mechanisms attributed to this compound involve:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptotic Pathways : Activation of caspases and modulation of cyclins have been observed in studies involving related quinoline derivatives .
Case Studies
Several studies have explored the efficacy of quinoline derivatives in preclinical settings:
- In Vitro Studies : A study evaluated the effects of various quinoline derivatives on human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 1 µM, suggesting potent antiproliferative activity .
- In Silico Studies : Molecular docking studies have predicted that these compounds interact effectively with the colchicine-binding site on tubulin, further supporting their potential as anticancer agents .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic assessments indicate that quinoline derivatives exhibit favorable drug-likeness properties with acceptable bioavailability profiles. However, some studies highlight potential risks associated with drug-drug interactions and mutagenicity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCOFMBOJBRQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587801 |
Source
|
Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155370-03-9 |
Source
|
Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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